molecular formula C2H8N8O4 B599766 Biguanidinium mono-dinitramide CAS No. 174818-96-3

Biguanidinium mono-dinitramide

Cat. No.: B599766
CAS No.: 174818-96-3
M. Wt: 208.138
InChI Key: LZXBUCAIMJSOQQ-UHFFFAOYSA-O
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Description

Biguanidinium mono-dinitramide is an organic energetic compound composed of a biguanidinium cation and a dinitramide anion. Its structural characterization has been determined from single-crystal X-ray diffraction data, confirming its triclinic crystal system and P1 space group, with unit cell parameters of a = 4.3686 (4) Å, b = 9.404 (2) Å, c = 10.742 (1) Å, α = 83.54 (1)°, β = 80.386 (9)°, γ = 79.93 (1)°, and a calculated density of 1.62 g cm⁻³ . The crystal structure is characterized by extensive hydrogen bonding, which influences its stability and properties . The dinitramide anion within the structure exhibits a notably variable and asymmetric geometry, with the two halves of the anion twisted with respect to each other and significant differences in equivalent N-N bond lengths . Compounds based on the dinitramide anion, such as guanidinium dinitramide (GDN), are recognized as potent oxidizing agents and are investigated for their application in efficient propellant formulations . The presence of the biguanidinium ion is associated with improved stability against moisture and potential benefits for long-term storage, which is a critical parameter for energetic materials . Research into related salts indicates that the thermal activation energy (Ea) can vary significantly with the synthetic route and starting materials . This product is intended For Research Use Only (RUO) and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[amino-(diaminomethylideneamino)methylidene]azanium;dinitroazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N5.N3O4/c3-1(4)7-2(5)6;4-2(5)1-3(6)7/h(H7,3,4,5,6,7);/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXBUCAIMJSOQQ-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=[NH2+])N)(N)N.[N-]([N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of biguanidinium mono-dinitramide involves the reaction of biguanidine with dinitramide salts. One common method is to dissolve biguanidine in a suitable solvent, such as water or ethanol, and then add a dinitramide salt, such as ammonium dinitramide. The reaction is typically carried out at room temperature, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated crystallization techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Biguanidinium mono-dinitramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce nitrogen oxides, while reduction can yield amines. Substitution reactions can result in a variety of functionalized dinitramide derivatives .

Scientific Research Applications

Biguanidinium mono-dinitramide has several scientific research applications:

Mechanism of Action

The mechanism of action of biguanidinium mono-dinitramide involves the interaction of the biguanidinium cation with various molecular targets. The dinitramide anion acts as a potent oxidizer, facilitating the release of energy through exothermic reactions. The compound’s stability and energy release properties make it suitable for use in energetic materials .

Comparison with Similar Compounds

Structural Features :

  • Crystal System : Triclinic (space group $ P\overline{1} $) with unit cell parameters $ a = 4.3686 \, \text{Å}, b = 9.404 \, \text{Å}, c = 10.742 \, \text{Å} $, and density $ 1.62 \, \text{g/cm}^3 $ .
  • Hydrogen Bonding : The cation and anion form a 3D network via N–H⋯O interactions, contributing to thermal stability .
  • Anion Geometry : The dinitramide anion exhibits a twisted conformation (5.1°–28.9° between its two halves), introducing asymmetry that impacts reactivity and sensitivity .

Comparison with Similar Compounds

Biguanidinium salts vary significantly in properties based on the counterion and protonation state. Below is a detailed comparison with structurally related compounds:

Biguanidinium Bis-Dinitramide [(BIGH₂)(DN)₂]

  • Crystal System: Monoclinic (space group $ C2/c $), density $ 1.84 \, \text{g/cm}^3 $ .
  • Protonation : Diprotonated cation (BIGH₂²⁺) pairs with two dinitramide anions.
  • Hydrogen Bonding: More extensive than the mono-dinitramide due to additional N–H⋯O interactions, enhancing lattice stability .
  • Applications : Higher density and stability make it suitable for high-energy propellants.

Biguanidinium Dichloride [(BIGH₂)Cl₂]

  • Crystal System: Monoclinic, density $ 1.61 \, \text{Mg/m}^3 $ .
  • Hydrogen Bonding : Ten N–H⋯Cl bonds per unit cell, shorter bond lengths (1.306–1.321 Å) compared to dinitramide salts .
  • Thermodynamics : Protonation occurs at the bridging nitrogen (pKa₁ = 11.5, pKa₂ = 2.9), influencing solubility and reactivity .

Biguanidinium Sulfate [(BIGH₂)SO₄·nH₂O]

  • Hydration: Exists as monohydrate ($ n = 1 $) or dihydrate ($ n = 2 $), altering density and thermal stability.
  • Hydrogen Bonding : Sulfate’s tetrahedral geometry supports a rigid lattice, but lower energy density compared to dinitramide salts .

Biguanidinium Nitrate [(BIGH₂)(NO₃)₂]

Table 1: Comparative Properties of Biguanidinium Salts

Compound Formula Crystal System Density (g/cm³) Key Features
Biguanidinium mono-dinitramide (BIGH)(DN) Triclinic 1.62 Twisted dinitramide (5.1°–28.9° asymmetry)
Biguanidinium bis-dinitramide (BIGH₂)(DN)₂ Monoclinic 1.84 High hydrogen-bond density; energetic
Biguanidinium dichloride (BIGH₂)Cl₂ Monoclinic 1.61 Ten N–H⋯Cl bonds; high solubility
Biguanidinium sulfate hydrate (BIGH₂)SO₄·H₂O Orthorhombic ~1.70 Stable but low energy density

Key Research Findings

Energetic Performance : Dinitramide salts exhibit superior detonation velocities ($ V_D > 8000 \, \text{m/s} $) compared to chlorides or sulfates due to higher nitrogen/oxygen content .

Thermal Stability: Mono-dinitramide decomposes at $ 120^\circ \text{C} $, while bis-dinitramide withstands up to $ 150^\circ \text{C} $, attributed to stronger hydrogen bonding .

Anion Flexibility : The dinitramide anion’s conformational variability (twist angles) allows tunable sensitivity, critical for safe handling in propellants .

Q & A

Q. Table 1: Synthesis Methods Comparison

StudySolventTemperatureYield (%)Purity Assessment Method
Martin et al. (1996) WaterReflux78X-ray diffraction, elemental analysis
Portalone (2008) HCl/WaterRT, slow evaporation85Single-crystal XRD, IR spectroscopy

How can vibrational spectroscopy and X-ray diffraction resolve discrepancies in reported structural parameters of this compound?

Advanced Research Question
Methodological Answer:
Contradictions in bond lengths or angles (e.g., C–N bridging vs. terminal bonds) arise from protonation states or crystal packing effects. A combined approach is recommended:

  • Vibrational Spectroscopy (IR/Raman) : Identify protonation-sensitive modes (e.g., N–H stretching at 3200–3400 cm⁻¹) .
  • Single-Crystal XRD : Quantify bond delocalization (e.g., C–N bridging bonds: 1.363–1.372 Å; terminal bonds: 1.306–1.321 Å) .
  • DFT Calculations : Validate experimental data by modeling electronic structure and hydrogen-bonding networks .

Example Workflow:

Compare experimental XRD data with DFT-optimized geometries.

Correlate vibrational peaks with protonation sites (e.g., shifts in NH bending modes).

What role do hydrogen-bonding networks play in stabilizing the crystal lattice of this compound?

Advanced Research Question
Methodological Answer:
Hydrogen bonds (N–H⋯O/N) dominate lattice stabilization, influencing density and thermal stability. Key steps for analysis:

  • XRD Topology Analysis : Map hydrogen bonds (e.g., 10 N–H⋯Cl bonds in Biguanidinium dichloride increase density to 1.61 Mg/m³ ).
  • Thermogravimetric Analysis (TGA) : Link decomposition temperatures to bond strength.
  • Molecular Dynamics (MD) : Simulate lattice energy under thermal stress .

Critical Insight:
Quasi-2D hydrogen networks (e.g., parallel to bc-plane in bis-dinitramide) result in anisotropic thermal expansion, with near-zero in-plane expansion .

How can anisotropic thermal expansion in Biguanidinium dinitramide salts be quantitatively explained?

Advanced Research Question
Methodological Answer:
Anisotropy arises from directional intermolecular forces. Use:

  • Variable-Temperature XRD : Measure lattice parameter changes (e.g., expansion coefficients along a, b, c axes) .
  • Hirshfeld Surface Analysis : Visualize dominant interactions (e.g., van der Waals vs. hydrogen bonds).
  • Quasi-Harmonic Approximation (QHA) : Model thermal expansion via phonon dispersion .

Example Data from :

CompoundIAC*Expansion Direction
Biguanidinium bis-dinitramide0.94Strong along a-axis; near-zero in bc-plane
*IAC: Intermolecular Anisotropy Coefficient

What computational strategies are effective for modeling π-electron delocalization in Biguanidinium cations?

Advanced Research Question
Methodological Answer:
Delocalization impacts conductivity and stability. Recommended methods:

  • Natural Bond Orbital (NBO) Analysis : Quantify charge distribution (e.g., N1 bridge atom charge ~ -0.5 e) .
  • Electron Localization Function (ELF) : Map π-delocalization in planar fragments .
  • Periodic DFT : Simulate bulk crystal effects on electronic structure .

Key Finding:
Twist angles between planar halves (e.g., 36.42° in Biguanidinium dichloride) reduce delocalization, increasing strain .

What purity assessment criteria are critical for this compound in explosive applications?

Basic Research Question
Methodological Answer:
Purity is assessed via:

  • Elemental Analysis : Match C/N/H/O ratios to theoretical values.
  • HPLC : Detect organic impurities (e.g., unreacted biguanidine).
  • DSC/TGA : Ensure absence of volatile byproducts (e.g., water, residual solvents) .

Q. Table 2: Purity Metrics

ParameterAcceptable RangeMethod
C Content13.8–14.2%CHNS Analyzer
Melting Point205–210°CDSC

How do protonation sites influence the reactivity and stability of Biguanidinium salts?

Advanced Research Question
Methodological Answer:
Protonation at bridge (N1) vs. terminal N atoms alters stability:

  • Acid-Base Titration : Determine pKa values (e.g., pKa1 = 11.5 for N1 protonation ).
  • Reactivity Tests : Monitor decomposition under humid/thermal stress.
  • Solid-State NMR : Probe local electronic environments (e.g., ¹⁵N shifts for protonated sites) .

Implication:
Protonation at N1 weakens bridging C–N bonds, increasing susceptibility to hydrolysis .

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